Selectivity Trade-off: S-2302 vs S-2222 Cross-Reactivity with Plasma Kallikrein
S-2302 is hydrolyzed by both FXIIa and plasma kallikrein, which is advantageous for total contact-phase activity measurement but complicates FXIIa-selective readouts. In contrast, S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) at a substrate concentration of 0.33 mmol/L is cleaved by β-FXIIa with equivalent efficiency to S-2302, yet plasma kallikrein exhibits only 5% of its S-2302 activity on S-2222 . Therefore, S-2222 is preferred when kallikrein interference must be minimized; S-2302 is preferred when broad sensitivity to contact-phase proteases is required for screening applications [1].
| Evidence Dimension | Plasma kallikrein relative activity (S-2302 baseline) |
|---|---|
| Target Compound Data | S-2302: 100% relative kallikrein activity (reference baseline) |
| Comparator Or Baseline | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA): plasma kallikrein efficiency = 5% of S-2302 at 0.33 mmol/L substrate |
| Quantified Difference | Plasma kallikrein cleaves S-2222 at ~5% the rate of S-2302; β-FXIIa cleaves both substrates equally |
| Conditions | Tris buffer pH 8.0, I 0.05, 37°C; β-form activated FXII and plasma kallikrein |
Why This Matters
Procurement decisions for FXIIa substrates must align with assay design objectives: S-2302 provides maximum sensitivity for total contact activation screening, while S-2222 minimizes kallikrein cross-talk in FXIIa-selective assays.
- [1] Studies on Synthetic Peptide Substrates for F XII Enzymes. Scilit. Screening of chromogenic peptide substrates have shown that FXIIa readily splits substrates of D-Pro-Phe-Arg-pNA (S-2302) and Gly-Arg-pNA (e.g. S-2222) types. View Source
